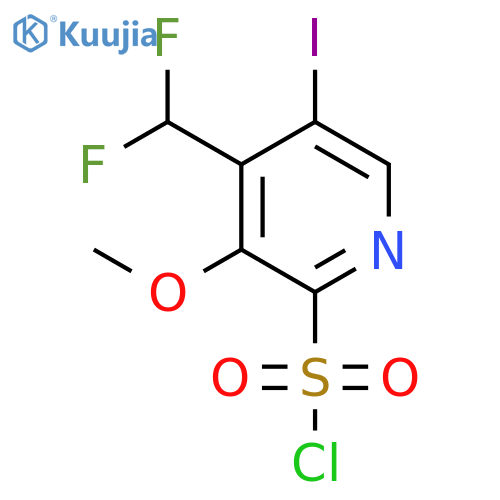Cas no 1807015-62-8 (4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride)

1807015-62-8 structure
商品名:4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride
CAS番号:1807015-62-8
MF:C7H5ClF2INO3S
メガワット:383.538779020309
CID:4891316
4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride
-
- インチ: 1S/C7H5ClF2INO3S/c1-15-5-4(6(9)10)3(11)2-12-7(5)16(8,13)14/h2,6H,1H3
- InChIKey: JOMGXRWDNACYHQ-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(=C1C(F)F)OC)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 337
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 64.599
4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025158-500mg |
4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride |
1807015-62-8 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
| Alichem | A029025158-1g |
4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride |
1807015-62-8 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
| Alichem | A029025158-250mg |
4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride |
1807015-62-8 | 95% | 250mg |
$1,068.20 | 2022-03-31 |
4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1807015-62-8 (4-(Difluoromethyl)-5-iodo-3-methoxypyridine-2-sulfonyl chloride) 関連製品
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
